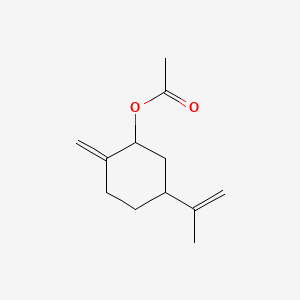

Menthadienyl acetate

CAS No.: 71660-03-2

Cat. No.: VC17136587

Molecular Formula: C12H18O2

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71660-03-2 |

|---|---|

| Molecular Formula | C12H18O2 |

| Molecular Weight | 194.27 g/mol |

| IUPAC Name | (2-methylidene-5-prop-1-en-2-ylcyclohexyl) acetate |

| Standard InChI | InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h11-12H,1,3,5-7H2,2,4H3 |

| Standard InChI Key | CCLNPVCMIJDJLR-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C1CCC(=C)C(C1)OC(=O)C |

Introduction

Structural and Chemical Characterization of Menthadienyl Acetate

Molecular Architecture

Menthadienyl acetate (C₁₂H₁₈O₂, molecular weight 194.27 g/mol) belongs to the menthane monoterpenoid family, distinguished by a cyclohexane ring substituted with a methyl group at position 1 and a (2-methyl)propyl group at position 4 . The compound exists in three isomeric forms—ortho-, meta-, and para-menthadienyl acetate—with the para isomer being the most prevalent. The acetyloxy group at position 2 introduces steric and electronic modifications that influence its reactivity and physical properties .

Spectroscopic and Chromatographic Data

Gas chromatography-mass spectrometry (GC-MS) analyses reveal a retention index (RI) of 1763 on polar DB-Wax columns under programmed temperature conditions (40–200°C at 2°C/min) . Nuclear magnetic resonance (NMR) studies corroborate the structure, with characteristic signals for the acetyl methyl group (δ 2.05 ppm in ¹H NMR) and olefinic protons (δ 5.3–5.5 ppm) . The infrared (IR) spectrum shows strong absorbance at 1740 cm⁻¹, indicative of the ester carbonyl group .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₈O₂ | |

| Molecular Weight | 194.27 g/mol | |

| Boiling Point | 232–235°C (est.) | |

| Density | 0.96 g/cm³ (predicted) | |

| LogP (Octanol-Water) | 3.2 |

Natural Occurrence and Biosynthetic Pathways

Biogenetic Relationships

The compound arises through enzymatic acetylation of p-menthadienol, a reaction catalyzed by acetyltransferases in plant secretory cells . This bioconversion parallels the formation of menthyl acetate from menthol, a well-characterized process in Mentha glandular trichomes . Isotopic labeling studies suggest the diene system in menthadienyl acetate originates from the dehydrogenation of limonene precursors .

Synthetic Methodologies and Optimization

Conventional Esterification Routes

Laboratory-scale synthesis typically employs acid-catalyzed esterification of p-menthadienol with acetic anhydride. A study optimizing this reaction achieved 89% yield using 4-(dimethylamino)pyridine (DMAP) in dichloromethane at 25°C . Kinetic analysis revealed second-order dependence on both alcohol and anhydride concentrations, with an activation energy of 58 kJ/mol .

Advanced Extraction Techniques

The extraction of menthadienyl acetate from plant matrices has been enhanced through factorial design experiments. Key parameters include:

-

Extraction duration: Optimal at 120 minutes

-

Residual water content: Maximizes yield at 8% (w/w)

Table 2: Optimization of Extraction Variables (Relative Impact)

| Variable | Impact on Yield (%) | Impact on Purity (%) |

|---|---|---|

| Extraction Time | +28.4 | +12.1 |

| Water Content | +19.7 | +8.9 |

| Particle Size | +14.2 | +6.3 |

Reactivity and Stability Profile

Hydrolytic Degradation

Like most acetate esters, menthadienyl acetate undergoes acid- and base-catalyzed hydrolysis. In 0.1 M HCl at 80°C, complete decomposition to p-menthadienol occurs within 4 hours (k = 0.58 h⁻¹) . Alkaline conditions (0.1 M NaOH) accelerate this process, with a half-life of 45 minutes at 25°C .

Thermal Behavior

Thermogravimetric analysis (TGA) shows onset of decomposition at 185°C, with rapid mass loss above 220°C. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of −45°C and crystallization exotherm at −12°C .

Environmental and Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume